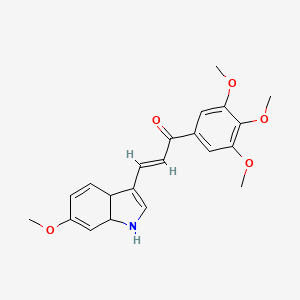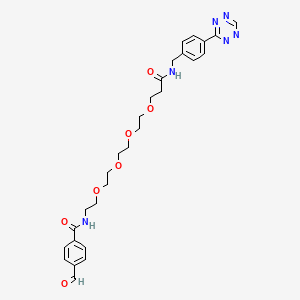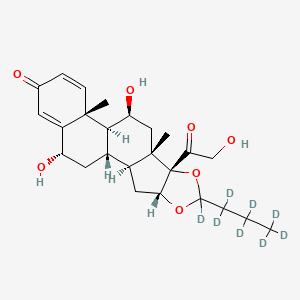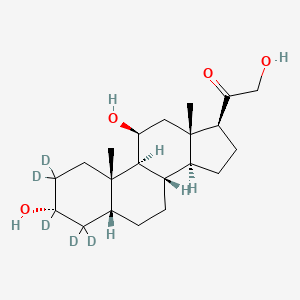
Tetrahydrocorticosterone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrocorticosterone-d5 is a deuterium-labeled derivative of tetrahydrocorticosterone. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for the study of pharmacokinetics and metabolic profiles of drugs. This compound is particularly useful in tracing and quantifying drug molecules during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrocorticosterone-d5 involves the incorporation of deuterium into tetrahydrocorticosterone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure the complete incorporation of deuterium into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and large quantities of deuterium gas. The reaction conditions are optimized to maximize yield and purity. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrocorticosterone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Tetrahydrocorticosterone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of steroid hormones in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into drug metabolism and interactions
Mécanisme D'action
Tetrahydrocorticosterone-d5 exerts its effects by mimicking the actions of endogenous glucocorticoids. It binds to glucocorticoid receptors, leading to the activation or repression of target genes involved in inflammatory and immune responses. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity compared to non-deuterated analogs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrocorticosterone: The non-deuterated analog of tetrahydrocorticosterone-d5.
Tetrahydrodeoxycorticosterone: Another glucocorticoid with similar anti-inflammatory properties.
Dihydrodeoxycorticosterone: A related compound with similar biological activities.
Allopregnanolone: A neurosteroid with similar structural features.
Tetrahydrocortisone: A glucocorticoid with similar pharmacological properties.
Tetrahydrocortisol: Another glucocorticoid with comparable biological effects.
Uniqueness
This compound is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracing and quantification of the compound in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not possible with non-deuterated analogs .
Propriétés
Formule moléculaire |
C21H34O4 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3,11-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1/i7D2,9D2,13D |
Clé InChI |
RHQQHZQUAMFINJ-CILVTQTISA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)C)([2H])[2H])O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

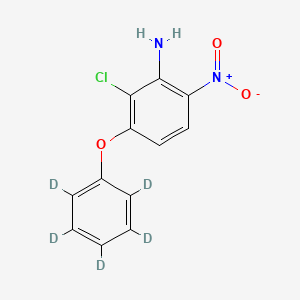
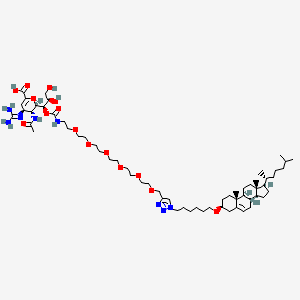

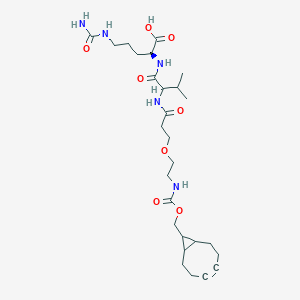
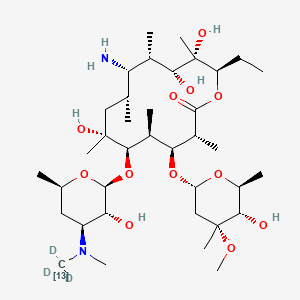
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)


